molecular formula C17H18ClNO B2872820 2-chloro-N-(2,6-diethylphenyl)benzamide CAS No. 196712-99-9

2-chloro-N-(2,6-diethylphenyl)benzamide

Cat. No. B2872820
CAS RN: 196712-99-9
M. Wt: 287.79
InChI Key: ZFEHRZLPWJWOGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 2-chloro-N-(2,6-diethylphenyl)benzamide involves a reaction process that includes adding 2,6-diethylphenylamine to a reaction vessel containing an organic solvent and a binding acid. Chloroacetyl chloride is then slowly added to the reaction vessel. After the addition is complete, the reaction is heated for a certain period of time. Water is then slowly added and the reaction mixture is cooled to crystallize. The crystals are then filtered and dried to obtain 2-chloro-N-(2,6-diethylphenyl)benzamide .


Molecular Structure Analysis

The molecular structure of 2-chloro-N-(2,6-diethylphenyl)benzamide can be viewed using Java or Javascript .

Scientific Research Applications

Biodegradation of Herbicides

2-chloro-N-(2,6-diethylphenyl)benzamide: is a key intermediate in the biodegradation pathway of the herbicide alachlor . Alachlor is widely used to control weeds and grass in crops like soybeans, peanuts, and corn. The degradation process involves a bacterium that utilizes alachlor as its sole carbon source, breaking it down into 2-chloro-N-(2,6-diethylphenyl)acetamide , which is further degraded into other compounds . This research is crucial for understanding how herbicides break down in the environment and for developing methods to mitigate their impact.

Environmental Fate of Herbicides

The compound is also significant in studies concerning the environmental fate of alachlor and its metabolites . Due to its widespread use and high solubility in water, alachlor and its by-products, including 2-chloro-N-(2,6-diethylphenyl)benzamide , have been detected in various environments. Understanding its environmental pathways is essential for assessing potential risks and establishing environmental safety guidelines.

Novel Pesticide Design

2-chloro-N-(2,6-diethylphenyl)benzamide: has been used as a building block in the design of novel pesticide compounds . By splicing together different moieties from existing pesticide products, researchers can create new compounds with potential herbicidal and fungicidal activities. This approach is vital for developing new pesticides that can overcome resistance and reduce the environmental impact.

Analytical Chemistry

In analytical chemistry, the compound’s molecular structure and properties, such as molecular weight and solubility, are essential for the identification and quantification of herbicide residues in environmental samples . This information is crucial for monitoring and ensuring compliance with environmental regulations.

Herbicide Resistance Research

Research into the mechanisms of herbicide resistance often involves 2-chloro-N-(2,6-diethylphenyl)benzamide as it is a metabolite of alachlor . Studies on how plants and microorganisms develop resistance to herbicides can lead to the development of more effective and sustainable agricultural practices.

Pesticide Potency Evaluation

The compound is used in evaluating the pesticide potency of new compounds . By understanding its role in the degradation pathway and its biological activity, scientists can assess the efficacy of new pesticide formulations.

Molecular Biology

In molecular biology, 2-chloro-N-(2,6-diethylphenyl)benzamide can be used as a reference compound for gene expression studies related to biodegradation and stress response in microorganisms . This research can lead to the discovery of genes involved in the degradation process, which can be targeted for bioremediation strategies.

Development of Bioremediation Strategies

Finally, the study of 2-chloro-N-(2,6-diethylphenyl)benzamide is integral to the development of bioremediation strategies . By understanding how this compound is broken down by bacteria, scientists can engineer microbial strains or consortia to clean up herbicide-contaminated sites effectively.

Safety And Hazards

When handling 2-chloro-N-(2,6-diethylphenyl)benzamide, it is recommended to wear personal protective equipment/face protection. Ensure adequate ventilation. Do not get in eyes, on skin, or on clothing. Avoid ingestion and inhalation. Avoid dust formation .

properties

IUPAC Name

2-chloro-N-(2,6-diethylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO/c1-3-12-8-7-9-13(4-2)16(12)19-17(20)14-10-5-6-11-15(14)18/h5-11H,3-4H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFEHRZLPWJWOGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)CC)NC(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(2,6-diethylphenyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.